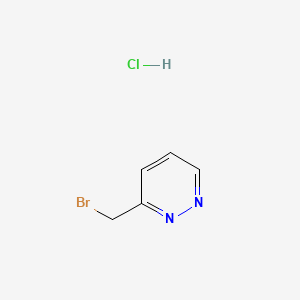

3-(Bromomethyl)pyridazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1314790-87-8 |

|---|---|

Molecular Formula |

C5H6BrClN2 |

Molecular Weight |

209.471 |

IUPAC Name |

3-(bromomethyl)pyridazine;hydrochloride |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H |

InChI Key |

DEJYJBBCUXITMU-UHFFFAOYSA-N |

SMILES |

C1=CC(=NN=C1)CBr.Cl |

Synonyms |

Pyridazine, 3-(broMoMethyl)-, hydrochloride |

Origin of Product |

United States |

Neutralization Followed by Acidification:

A straightforward and common method involves the neutralization of the hydrobromide salt to its free base, followed by treatment with hydrochloric acid. The hydrobromide salt is first dissolved in water and treated with a suitable base, such as sodium carbonate or sodium bicarbonate, until the pH is neutral or slightly alkaline. rsc.org This process liberates the free base, 3-(bromomethyl)pyridazine (B1321611), which can then be extracted from the aqueous solution using an organic solvent like dichloromethane. After extraction and drying, a solution of hydrochloric acid (e.g., HCl in ether or dioxane) is added to the free base. This protonates the basic nitrogen atom of the pyridazine (B1198779) ring, leading to the precipitation of the desired hydrochloride salt, which can then be isolated by filtration.

Ion Exchange Chromatography:

A more refined technique for salt conversion is ion-exchange chromatography. vanderbilt.edulibretexts.org This method utilizes a stationary phase, typically a resin, that can reversibly exchange ions with a mobile phase. To convert a hydrobromide to a hydrochloride, an anion-exchange resin charged with chloride ions (Cl⁻-form) is used. libretexts.orgaquaenergyexpo.com A solution of 3-(bromomethyl)pyridazine (B1321611) hydrobromide is passed through the column containing the resin. The bromide ions (Br⁻) in the solution are exchanged for the chloride ions on the resin, resulting in the eluate containing 3-(bromomethyl)pyridazine hydrochloride. This method is particularly useful for achieving high purity.

Chemical Reactivity and Transformations of 3 Bromomethyl Pyridazine Hydrochloride

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromine atom on the methyl substituent of 3-(bromomethyl)pyridazine (B1321611) hydrochloride is a good leaving group, facilitating nucleophilic substitution reactions. These reactions are typically carried out under basic conditions to neutralize the hydrochloride salt and deprotonate the nucleophile.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

3-(Bromomethyl)pyridazine hydrochloride readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648) and its derivatives, to form the corresponding substituted aminomethylpyridazines. These reactions generally proceed via an S\textsubscript{N}2 mechanism.

The reaction with amines, such as piperidine (B6355638) and morpholine, leads to the formation of tertiary amines. mdpi.comacs.orgnih.gov Similarly, reaction with hydrazine hydrate (B1144303) can be used to introduce a hydrazinomethyl group. nih.govresearchgate.net The resulting hydrazone derivatives are also of synthetic interest. researchgate.net While specific studies on 3-(bromomethyl)pyridazine are limited, the reactivity of similar chloropyridazines with hydrazine is well-documented, often requiring forcing conditions or activation of the second chlorine atom for substitution on the pyridazine (B1198779) ring itself. nih.govnih.gov

The following table summarizes representative nucleophilic substitution reactions with nitrogen-containing nucleophiles.

| Nucleophile | Reagent/Solvent | Product | Reference(s) |

| Piperidine | Not specified | 3-(Piperidin-1-ylmethyl)pyridazine | mdpi.com |

| Hydrazine hydrate | Not specified | 3-(Hydrazinomethyl)pyridazine | nih.govresearchgate.net |

| Substituted Amines | CsF, BnEt3NCl, DMSO | C-6 aminated 3-bromoimidazo[1,2-b]pyridazines | researchgate.net |

This table includes data from analogous reactions with similar substrates where direct data for this compound was not available.

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Carboxylates)

The displacement of the bromide by oxygen-containing nucleophiles provides access to ethers and esters. Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yield the corresponding alkoxymethylpyridazines. wur.nl Similarly, carboxylate salts, like sodium acetate, can be used to form pyridazin-3-ylmethyl esters. researchgate.net These reactions are crucial for introducing new functional groups and building more complex molecular architectures.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, known for their high nucleophilicity, readily displace the bromide from this compound. Thiols and their corresponding thiolates react to form thioethers. researchgate.net A notable reaction involves the use of thiourea (B124793) to form an isothiuronium (B1672626) salt, which can then be hydrolyzed to the corresponding thiol or used in further synthetic transformations. The reaction of chloropyridazine derivatives with thiourea to form pyridazinethiones is a well-established transformation. nih.gov

| Nucleophile | Reagent/Solvent | Product | Yield | Reference(s) |

| Thiourea | n-Propanol | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | 30% | nih.gov |

This table shows data from an analogous reaction with a chloropyridazine derivative.

Stereochemical Considerations in Substitution Reactions

Nucleophilic substitution at the bromomethyl group of this compound typically proceeds through an S\textsubscript{N}2 mechanism. This mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon atom, leading to an inversion of the stereochemical configuration.

The carbon atom of the bromomethyl group in this compound is prochiral. This means that while the starting material is not chiral, the substitution reaction can create a new chiral center if a chiral, non-racemic nucleophile is used. In such cases, the reaction would be expected to be stereospecific, with the configuration of the newly formed stereocenter being dependent on the configuration of the chiral nucleophile and the S\textsubscript{N}2 reaction pathway. However, specific studies detailing such stereoselective transformations with this particular substrate are not prevalent in the available literature.

Transformations Involving the Pyridazine Ring System

Functionalization of the Pyridazine Nucleus

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two adjacent nitrogen atoms. researchgate.net When such reactions do occur, they often require harsh conditions and may lead to a mixture of products. For instance, electrophilic substitution on pyridine (B92270), a related azine, typically occurs at the 3-position under forcing conditions. libretexts.org The presence of activating groups on the pyridazine ring can facilitate electrophilic attack.

More commonly, functionalization of the pyridazine ring occurs via nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present on the ring. The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles. wur.nl

Another strategy for functionalizing the pyridazine ring is through metalation, followed by reaction with an electrophile. This approach allows for the introduction of substituents at specific positions that might not be accessible through other means. For example, methods for the C4-functionalization of pyridines have been developed using strong bases to deprotonate the ring, followed by quenching with an electrophile. nih.govnih.govrsc.orgdigitellinc.com Similar strategies could potentially be applied to 3-substituted pyridazines.

Furthermore, the existing bromomethyl group can be used as a handle for subsequent transformations of the pyridazine ring. For instance, the initial product of a nucleophilic substitution could be further modified, or the bromomethyl group could participate in intramolecular cyclization reactions to form fused heterocyclic systems. Research has shown the synthesis of various fused pyridazine systems, such as pyrimido[4,5-c]pyridazines and thieno[2,3-c]pyridazines, starting from appropriately substituted pyridazine precursors. nih.govresearchgate.net

Reactions Affecting Ring Aromaticity or Integrity

The pyridazine ring is a stable aromatic system; however, under specific conditions, it can participate in reactions that disrupt its aromaticity or lead to ring cleavage. While direct examples for this compound are not extensively documented in readily available literature, analogous reactions with related pyridazine derivatives suggest potential pathways.

One such pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wur.nl In this type of reaction, a potent nucleophile can attack an electron-deficient carbon atom of the pyridazine ring, leading to the formation of a non-aromatic intermediate. This intermediate can then undergo ring opening, followed by a subsequent ring closure to yield a rearranged product. For instance, treatment of certain halogenated pyridazines with strong bases like potassium amide in liquid ammonia (B1221849) has been shown to induce such transformations. wur.nl

Furthermore, ring-cleavage reactions have been observed in fused pyridazine systems. For example, 6H-pyrrolo[3,4-d]pyridazines have been reported to undergo a novel ring-cleavage of the pyridazine ring when reacting with dimethyl acetylenedicarboxylate. rsc.org Although this specific reaction involves a fused ring system, it demonstrates the latent reactivity of the pyridazine core under the influence of appropriate reagents.

Another potential, though less common, reaction pathway that could affect the ring's integrity is cycloaddition. Inverse-electron-demand Diels-Alder reactions are characteristic of electron-deficient diazines like pyridazine. While the bromomethyl substituent would influence the regioselectivity, the inherent nature of the pyridazine ring makes it a potential diene in such reactions, which would transiently disrupt aromaticity.

Cross-Coupling Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group of this compound is an excellent electrophilic partner in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is analogous to benzylic halides, which are known to be reactive in such transformations. nih.govwikipedia.org

Palladium catalysis is a cornerstone of modern organic synthesis, and several palladium-catalyzed reactions can be envisaged for this compound.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. wikipedia.org While traditionally used for coupling aryl halides with boronic acids, its application has been extended to benzyl (B1604629) halides. nih.gov In a similar vein, this compound can be coupled with various organoboron reagents in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product. wikipedia.org The reactivity of the C-Br bond in the bromomethyl group is expected to be high, facilitating the initial oxidative addition step. Research on related 3-bromopyridazines has demonstrated successful Suzuki-Miyaura couplings with (hetero)arylboronic acids using catalysts like Pd(PPh₃)₄. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with Pyridazine Derivatives

| Pyridazine Substrate | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.gov |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | 3-Phenylpyridine | researchgate.net |

The Heck reaction , which typically involves the coupling of an unsaturated halide with an alkene, is another relevant palladium-catalyzed transformation. wikipedia.orgorganic-chemistry.org While less common for benzyl-type halides compared to aryl halides, intramolecular versions of the Heck reaction are known to be highly efficient. libretexts.org For this compound, a tethered alkene could undergo an intramolecular Heck reaction to form fused ring systems. The reaction proceeds via oxidative addition of the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, offer a valuable alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org These reactions are effective for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

The Ullmann condensation can be employed to couple this compound with a variety of nucleophiles, such as phenols, amines, and thiols. wikipedia.org The reaction typically requires a copper catalyst, often in the form of copper(I) salts, and a base. For instance, the reaction with a phenol (B47542) would proceed via the formation of a copper(I) phenoxide, which then reacts with the bromomethyl group to yield the corresponding ether. Modern protocols often utilize ligands like diamines or acetylacetonates (B15086760) to improve the solubility and reactivity of the copper catalyst. wikipedia.org

More contemporary copper-catalyzed reactions have expanded the scope of accessible transformations. For example, copper-catalyzed trifluoromethylation of (bromomethyl)pyridines has been successfully demonstrated using a copper/photoredox dual catalytic system. princeton.edu This reaction proceeds through the formation of a radical intermediate, showcasing the versatility of copper catalysis in engaging with different reaction mechanisms.

Table 2: Examples of Copper-Catalyzed Reactions with Related Substrates

| Substrate | Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| (Bromomethyl)pyridines | Trifluoromethyl source | Copper/photoredox | Trifluoromethylated pyridines | princeton.edu |

| Aryl bromides | Aliphatic diols | CuCl₂ | Hydroxyalkyl aryl ethers | rsc.org |

| Amino alcohols, aldehydes | Diazomalonates | Copper(I) | Substituted morpholines | nih.gov |

Other Reactive Pathways

Beyond the well-established cross-coupling reactions, this compound can undergo other important transformations, including oxidation, reduction, and radical reactions.

The oxidation of the bromomethyl group is a feasible transformation. Drawing an analogy from benzylic systems, the alkyl group attached to the pyridazine ring can be oxidized. masterorganicchemistry.com For example, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating could potentially oxidize the bromomethyl group to a carboxylic acid, yielding pyridazine-3-carboxylic acid. masterorganicchemistry.com This reaction would proceed through the cleavage of the carbon-bromine bond and the formation of new carbon-oxygen bonds.

Reduction of the pyridazine ring or the bromomethyl group can also be achieved. Catalytic hydrogenation using a palladium catalyst could potentially reduce the carbon-bromine bond to a methyl group, affording 3-methylpyridazine. Selective reduction of the pyridazine ring while preserving the bromomethyl group would be challenging but might be achievable under specific conditions, leading to di- or tetrahydro-pyridazine derivatives. Reductive cyclization has been observed in related pyridazine systems, for example, the reduction of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters with iron in acetic acid to form lactams. mdpi.com

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, leading to the formation of a "pyridazylic" radical. This radical is stabilized by resonance with the pyridazine ring, similar to how a benzylic radical is stabilized by a benzene (B151609) ring. masterorganicchemistry.comkhanacademy.org This inherent stability makes radical reactions a significant pathway for this compound.

Free-radical bromination is a classic example. While the starting material is already brominated, this concept explains the reactivity of the "pyridazylic" position. If one were to start with 3-methylpyridazine, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would be expected to selectively brominate the methyl group to afford 3-(bromomethyl)pyridazine. masterorganicchemistry.comyoutube.com The mechanism involves the abstraction of a hydrogen atom from the methyl group by a bromine radical, forming the resonance-stabilized pyridazylic radical, which then reacts with a bromine source to give the product. numberanalytics.com

The generated pyridazylic radical can also participate in other reactions. For instance, it can be trapped by various radical acceptors or undergo redox reactions. acs.org The development of dual catalytic systems, such as the copper/photoredox system mentioned earlier for trifluoromethylation, highlights the synthetic utility of generating radical intermediates from such precursors. princeton.edu

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Construction of Fused and Bridged Heterocyclic Systems

The pyridazine (B1198779) moiety is a key component in numerous fused and bridged heterocyclic compounds. The reactivity of the bromomethyl group provides a convenient handle for annulation reactions, leading to the formation of new rings fused to the pyridazine core.

The strategic use of pyridazine derivatives is crucial in the synthesis of polyaza bicyclic and tricyclic systems. These nitrogen-rich scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. For instance, pyridazinotriazine derivatives, which are tricyclic systems, can be synthesized from pyridazine precursors. nih.gov The construction of pyrido[2,3-d]pyridazine (B3350097) serves as a foundation for creating more complex polyaza heterocycles. documentsdelivered.com Similarly, the fusion of a 1,2,3-triazole ring with a pyridazine core leads to the formation of 1,2,3-triazolo[4,5-d]pyridazines and nih.govmdpi.comtriazolo[4,3-b]pyridazines, which are important polyaza systems. nih.gov The synthesis of pyrido[3,4-c]pyridazines and their polycyclic derivatives further showcases the versatility of pyridazine-based building blocks in accessing complex heterocyclic frameworks. mdpi.com

| Starting Material Class | Resulting Polyaza System | Citation |

| Pyridazine Precursors | Pyridazinotriazines | nih.gov |

| Pyridazine Derivatives | Pyrido[2,3-d]pyridazine-based heterocycles | documentsdelivered.com |

| Pyridazine & Triazole Precursors | 1,2,3-Triazolo[4,5-d]pyridazines | |

| Pyridazine Derivatives | Pyrido[3,4-c]pyridazines | mdpi.com |

| Pyridazine Precursors | nih.govmdpi.comtriazolo[4,3-b]pyridazines | nih.gov |

The synthesis of pyrazolopyridazines represents another important application of pyridazine-based intermediates. These fused heterocyclic systems are often investigated for their potential pharmacological activities. The reaction of 3-hydrazinopyridazine derivatives with various reagents can lead to the formation of pyrazolopyridazines. For example, the reaction of 3-hydrazino-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine with arylazoacetylacetones or arylazomalononitriles yields corresponding dye molecules. researchgate.net Furthermore, the coupling of diazotized aromatic amines with appropriate precursors followed by cyclization affords pyridazine derivatives, which can then be transformed into thienopyridazines and pyrazolopyridines. These pyrazolopyridines can serve as precursors for more complex systems like pyridopyrazolopyrimidines.

| Precursor Type | Resulting Fused System | Key Reagents/Conditions | Citation |

| 3-Hydrazinopyridazine derivative | Pyrazolopyridazine dyes | Arylazoacetylacetones, Arylazomalononitriles | researchgate.net |

| Arylhydrazones | Pyridazine derivatives | Active methylene (B1212753) derivatives | |

| Pyridazine derivatives | Thienopyridazines | Elemental sulfur | |

| Pyrazolopyridine derivative | Pyridopyrazolopyrimidines | Acetyl acetone, ethyl acetoacetate, etc. |

Role in Scaffold and Molecular Probe Development

The pyridazine ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The utility of 3-(bromomethyl)pyridazine (B1321611) hydrochloride extends to the synthesis of these valuable scaffolds and related molecular probes.

The pyridazine core is a cornerstone in the design of novel therapeutic agents. A significant number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties, targeting various biological processes implicated in cancer. nih.gov The pyridazine moiety can function as either a central framework or a reactive component in these agents. nih.gov For example, pyrido[3,4-c]pyridazines are nitrogen-containing scaffolds that have shown promise in medicinal chemistry. mdpi.com The development of brain-penetrant pyridazine-based activators of pantothenate kinase for treating neurodegenerative diseases highlights the therapeutic potential of this scaffold. nih.gov Additionally, pyridazine-3-carboxamides have been developed as agonists for the cannabinoid receptor 2 (CB2). nih.gov Derivatives such as nih.govmdpi.comtriazolo[4,3-b]pyridazine have been identified as inhibitors of BRD4 bromodomains, which are therapeutic targets in cancer. nih.gov

| Pyridazine Scaffold Type | Therapeutic Target/Application | Citation |

| General Pyridazine Derivatives | Anticancer agents | nih.gov |

| Pyrido[3,4-c]pyridazines | General medicinal chemistry | mdpi.com |

| Pyridazine Pantothenate Kinase Activators | Neurodegenerative diseases | nih.gov |

| Pyridazine-3-carboxamides | CB2 receptor agonists | nih.gov |

| nih.govmdpi.comtriazolo[4,3-b]pyridazine Derivatives | BRD4 bromodomain inhibitors | nih.gov |

The nitrogen atoms within the pyridazine ring are excellent coordination sites for metal ions. This property is exploited in the synthesis of ligands for the construction of coordination complexes with interesting structural and electronic properties. Tridentate pyridazine ligands can be prepared from 3,6-disubstituted pyridazine hydrazines. researchgate.net These ligands react with first-row transition metal nitrates to form complexes of varying stoichiometries, demonstrating the influence of substituents on the coordinating ability of the pyridazine ring. researchgate.net Similarly, 3,6-di(2-pyridyl)pyridazine and its derivatives are well-known for their ability to coordinate with metal ions like copper(I) and silver(I), leading to the self-assembly of grid-like metal complexes. researchgate.net The synthesis of new coordination compounds with pyrazine (B50134) derivatives, which share structural similarities with pyridazines, further illustrates the potential of these N-heterocycles in coordination chemistry. mdpi.com

| Ligand Type | Metal Ions Coordinated | Resulting Complex Structure | Citation |

| Tridentate Pyridazine Ligands | Co, Ni, Cu, Zn | ML2 or ML type complexes | researchgate.net |

| 3,6-Di(2-pyridyl)pyridazine | Cu(I), Ag(I) | [2 × 2] grid-like complexes | researchgate.net |

| Bidentate Pyrazine-based Ligands | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate coordination | mdpi.com |

Development of Functional Materials and Advanced Organic Compounds

Beyond the realm of pharmaceuticals, pyridazine derivatives are finding applications in the development of functional materials and other advanced organic compounds. Their unique electronic properties and structural versatility make them attractive candidates for materials science applications. Pyridazine derivatives have been investigated for their potential use in protecting aluminum alloys from corrosion and in the fabrication of Organic Light Emitting Diodes (OLEDs). liberty.edu Specifically, pyridazine-based iridium (III) complexes have been synthesized and shown to be efficient components in phosphorescent OLEDs. liberty.edu The broad utility of pyridazines extends to their use as important heterocyclic compounds in the development of agrochemicals and bioactive natural products. organic-chemistry.org

Precursors for Organic Semiconductors Research

The pyridazine heterocycle is a subject of growing interest in the field of materials chemistry, particularly for the development of organic semiconductors. liberty.edu As electron-deficient aromatic systems, pyridazines are explored for use in n-type and electron-transporting materials, which are crucial for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of such nitrogen-containing heterocycles can modulate the frontier molecular orbital (HOMO/LUMO) energy levels of a conjugated molecule, influencing its charge transport properties and stability. liberty.edu

While direct citations for the use of 3-(Bromomethyl)pyridazine hydrochloride in semiconductor synthesis are not prominent in the literature, its structure makes it a highly suitable precursor. The reactive C-Br bond of the bromomethyl group allows for its facile integration into larger π-conjugated systems through several established synthetic methodologies.

Potential Synthetic Routes Utilizing 3-(Bromomethyl)pyridazine:

Williamson Ether Synthesis: Reaction with phenolic or alcoholic functional groups on other monomer units to form ether-linked polymers or oligomers.

Arbuzov or Wittig-Horner-Emmons Reactions: Conversion of the bromomethyl group to a phosphonate (B1237965) ester, which can then be used to form vinylene-linked conjugated systems.

Nucleophilic Substitution: Reaction with a variety of nucleophiles (e.g., amines, thiols) to attach the pyridazine unit as a side chain or incorporate it into a polymer backbone.

The final crystalline structure and morphology of an organic semiconductor film, which are critical for device performance, are often dictated by the chemical structure of the precursor used during synthesis and deposition. rsc.org The ability to functionalize and incorporate the pyridazine unit using a reliable handle like the bromomethyl group offers a strategic advantage in the molecular design of new semiconductor materials. Research on related pyridine-3,5-dicarbonitrile (B74902) systems has shown their effectiveness as thermally activated delayed fluorescence (TADF) emitters in OLEDs, achieving high quantum efficiencies. nih.gov This highlights the potential of nitrogen-based heterocycles like pyridazine in advanced electronic materials.

Applications in Sensor Development

The pyridazine ring and its related isomer, pyridine (B92270), are foundational scaffolds in the design of fluorescent chemosensors. mdpi.comnih.gov These sensors are engineered to detect a variety of analytes, including metal ions, acids, and organic pollutants, through changes in their photophysical properties upon binding. mdpi.comnih.govacs.org The nitrogen atoms in the pyridazine ring can act as binding sites for analytes, and this interaction can perturb the electronic structure of the molecule, leading to a measurable change in fluorescence emission, such as a shift in wavelength (color) or a change in intensity ("turn-on" or "turn-off" response). nih.gov

This compound is an ideal building block for creating more complex sensor molecules. The bromomethyl group provides a convenient site for covalently attaching the pyridazine fluorophore to other molecular components, such as:

Analyte Receptors: Linking the pyridazine to a specific recognition unit (e.g., a crown ether for metal ions) to create a selective sensor.

Solid Supports: Immobilizing the sensor on surfaces like glass, polymers, or nanoparticles for practical applications.

Water-Solubilizing Groups: Improving the utility of the sensor in aqueous or biological media.

Research has demonstrated the successful application of various pyridazine and pyridine derivatives in chemical sensing. For instance, a sensor based on a 1,2-pyridazine derivative was shown to exhibit multicolor fluorescence in response to varying acid concentrations, enabling its use as a highly sensitive and reversible TFA-sensor film. nih.gov In other work, pyridine-based probes have been developed to detect adulteration in gasoline. mdpi.com

The table below summarizes the performance of representative sensors built upon the pyridazine or related pyridine scaffold, illustrating the potential of this class of compounds.

| Sensor Scaffold | Analyte Detected | Sensing Mechanism | Key Performance Metric | Reference |

| Pyrimido[4,5-d]pyridazine Derivative | Synthetic Cannabinoid (JWH-018) | Ratiometric Fluorescence | Limit of Detection (LOD): 2.16 nmol/mL | acs.org |

| Tetrakis(4-methoxyphenyl)pyridazine | Trifluoroacetic Acid (TFA) | Turn-on Fluorescence / Color Change | Emission shift from blue (406 nm) to orange-red (630 nm) | nih.gov |

| Pyridine Derivative | Heavy Metal Ions (Cr²⁺, Hg²⁺, etc.) | Fluorescence Response | Rapid qualitative identification in water | mdpi.com |

| Phenyl-ethynyl-pyridine Derivative | Benzene (B151609) in Gasoline | Solvatochromic Fluorescence | Detection of adulteration | mdpi.com |

Use in Bio-Conjugation Strategies (e.g., Linker Synthesis)

Bio-conjugation is the process of covalently linking molecules, often to impart new functionality to a biomolecule such as a protein or antibody. The pyridazine structure itself is a recognized pharmacophore present in numerous drugs, indicating its compatibility with biological systems. wikipedia.orgnih.gov The development of stable linkers to attach such molecules to proteins or other carriers is a cornerstone of modern medicinal chemistry, particularly in the creation of Antibody-Drug Conjugates (ADCs).

This compound is a prime candidate for use as a heterobifunctional linker precursor. The bromomethyl group is a reactive electrophile that can readily form stable covalent bonds with nucleophilic functional groups found on the side chains of amino acids in proteins.

Potential Reactions in Bio-conjugation:

Alkylation of Cysteine: The thiol group (-SH) of a cysteine residue can attack the bromomethyl group, displacing the bromide and forming a stable thioether linkage.

Alkylation of Lysine (B10760008): The primary amine (-NH₂) on a lysine side chain can be alkylated to form a secondary amine bond.

Alkylation of Histidine: The imidazole (B134444) nitrogen of histidine can also serve as a nucleophile.

This reactivity allows the pyridazine moiety to be attached to a protein. The pyridazine ring itself can then be further functionalized (either before or after conjugation) to attach a second molecule, such as a drug, imaging agent, or purification tag. While specific literature detailing the use of this compound as a bio-conjugation linker is limited, the fundamental reactivity of the bromomethyl group is well-established for this purpose. For example, related bromomaleimides are known to be highly reactive towards thiols in proteins for cysteine-specific modifications. The synthesis of pyridazine C-nucleosides, which mimic natural biological structures, further underscores the utility of the pyridazine scaffold in a biological context. mdpi.com

Computational and Theoretical Investigations of 3 Bromomethyl Pyridazine Hydrochloride and Analogues

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For pyridazine (B1198779) and its derivatives, the HOMO often has significant contributions from the nitrogen lone pairs, while the LUMO is distributed over the π-system of the ring. wuxiapptec.comresearchgate.net In 3-(bromomethyl)pyridazine (B1321611), the bromomethyl group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO. The specific lobes of these orbitals are crucial; for instance, nucleophilic attack is often directed towards atoms where the LUMO has a significant coefficient. wuxiapptec.com Computational studies on related chlorodiazines have shown that selecting the appropriate orbital (e.g., LUMO or LUMO+1) is key to correctly correlating calculated energies with experimental reactivity trends in nucleophilic substitutions. wuxiapptec.com

Below is a table of representative theoretical values for pyridazine, which serves as the parent core for the title compound. The introduction of a bromomethyl group would be expected to lower the HOMO and LUMO energies and potentially reduce the energy gap.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyridazine | -7.14 | -0.57 | 6.57 | researchgate.net |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com The ESP maps the electrostatic potential onto the molecule's electron density surface, with colors indicating different potential values: red for negative potential (electron-rich regions, susceptible to electrophilic attack) and blue for positive potential (electron-poor regions, susceptible to nucleophilic attack). mdpi.com

For a neutral pyridazine molecule, the most negative potential is concentrated around the two nitrogen atoms due to their lone pairs, making them sites for protonation and electrophilic attack. researchgate.net The hydrogen atoms bonded to the ring carbons exhibit positive potential. researchgate.net In 3-(bromomethyl)pyridazine hydrochloride, the situation is more complex. One nitrogen atom is protonated, creating a large, strongly positive region. The other nitrogen remains a site of negative potential. The carbon atom of the bromomethyl group (C-CH2Br) is an electron-deficient center and thus a prime site for nucleophilic attack, a feature that would be clearly visible on an ESP map as a region of positive potential. ESP analysis is also crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are vital in molecular recognition and crystal packing. acs.orgnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the intricate pathways of chemical reactions. rsc.org By locating transition states (TS) and intermediates along a reaction coordinate, chemists can determine activation energies and reaction kinetics, thereby elucidating the most probable mechanism.

The bromomethyl group of 3-(bromomethyl)pyridazine is highly susceptible to nucleophilic substitution (SN) reactions. Computational studies can model this process in detail. For a typical SN2 reaction, the analysis would involve locating the transition state corresponding to the backside attack of a nucleophile on the methylene (B1212753) carbon, leading to the concerted displacement of the bromide ion. mdpi.com

Quantum chemical calculations on the similar reaction of 2-bromomethyl-1,3-thiaselenole have shown that the reaction can proceed through the formation of a cation intermediate (in that case, a seleniranium cation) after the C-Br bond cleaves. mdpi.com A similar mechanism could be considered for 3-(bromomethyl)pyridazine, where anchimeric assistance from a ring nitrogen could stabilize a cationic intermediate. DFT calculations of the potential energy surface can distinguish between a concerted SN2 pathway and a stepwise SN1-like pathway by comparing the activation barriers for each. mdpi.commdpi.com The nature of the nucleophile, the solvent, and the substrate all influence the transition state's geometry and energy. mdpi.comnih.gov For example, studies on pyridinium (B92312) ions have shown that the rate-determining step can shift from nucleophilic addition to deprotonation of an intermediate, a distinction clarified by computational analysis. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate. Lower Ea means a faster reaction. wuxiapptec.com |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the mechanism (e.g., bond-forming and bond-breaking distances). nih.gov |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). mdpi.com |

The pyridazine ring, as a π-deficient diazine, can participate in various cycloaddition reactions, often acting as the diene component in inverse-electron-demand Diels-Alder reactions. mdpi.com It can also react with 1,3-dipoles in [3+2] cycloaddition reactions to form fused heterocyclic systems. nih.gov Computational modeling is essential for understanding the feasibility and regioselectivity of these pathways.

For instance, theoretical studies can predict whether a [4+2] or a [3+2] cycloaddition is more favorable for a given pyridazine derivative and reaction partner. mdpi.comnih.gov Calculations can determine the activation energies for different possible cycloaddition orientations, explaining why a particular isomer is formed preferentially. rsc.org Such studies have been successfully applied to the synthesis of various fused pyridazine derivatives, including pyrazolo[3,4-d]pyridazinones and pyrrolopyridazines, demonstrating the predictive power of computational chemistry in synthetic design. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical/chemical properties, respectively. nih.govresearchgate.net These models are powerful predictive tools in drug discovery and materials science.

For pyridazine derivatives, QSAR/QSPR models have been developed to predict properties like vasorelaxant activity and corrosion inhibition efficiency. nih.govresearchgate.netresearchgate.net These models typically use a set of "descriptors" calculated from the molecular structure. These can be constitutional, topological, geometric, or quantum-chemical descriptors derived from DFT calculations (e.g., EHOMO, ELUMO, dipole moment, atomic charges). researchgate.net

Focusing on chemical properties and reactivity, a QSPR model could be developed for a series of 3-(substituted-methyl)pyridazines to predict their reactivity in nucleophilic substitution reactions. The model would use descriptors to quantify how different substituents affect the reaction rate. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the predictive equation. researchgate.netresearchgate.net The quality of a QSPR model is assessed by its statistical significance and predictive power on an external set of compounds. researchgate.net While specific QSPR studies on the reactivity of 3-(bromomethyl)pyridazine were not found, the established methodologies for other pyridazine properties are directly applicable. nih.govresearchgate.netresearchgate.net

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Quantum-Chemical | EHOMO, ELUMO, ΔE, Dipole Moment, Mulliken Charges | Describe the electronic character, polarizability, and sites of interaction. researchgate.net |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Quantify the size and shape of the molecule, which can affect access to the reaction center. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encode information about molecular branching and structure. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relate to the stability of reactants and products. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(bromomethyl)pyridazine (B1321611) hydrochloride, NMR studies are crucial for confirming the substitution pattern of the pyridazine (B1198779) ring and the presence of the bromomethyl group.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 3-(bromomethyl)pyridazine hydrochloride is expected to exhibit distinct signals corresponding to the protons of the pyridazine ring and the methylene (B1212753) protons of the bromomethyl group. Due to the electron-withdrawing nature of the nitrogen atoms and the positive charge on the protonated pyridazine ring, the aromatic protons are anticipated to be significantly deshielded, appearing at a lower field (higher ppm values) compared to benzene (B151609).

The methylene protons of the bromomethyl group (-CH₂Br) would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Its chemical shift would be influenced by the adjacent electron-withdrawing bromine atom and the pyridazine ring. Based on analogous structures like bromomethane, where the methyl protons appear around 2.68 ppm docbrown.info, and considering the additional deshielding from the pyridazine ring, the chemical shift for the -CH₂Br protons in this compound is predicted to be in the range of 4.5-5.0 ppm.

The three protons on the pyridazine ring will show a complex splitting pattern due to spin-spin coupling. Their chemical shifts are influenced by their position relative to the nitrogen atoms and the bromomethyl substituent. In the hydrochloride salt, protonation of one of the nitrogen atoms will further deshield the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analysis of similar pyridazine and pyridine (B92270) derivatives)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 8.0 - 8.3 | Doublet of doublets (dd) | J(H4,H5) ≈ 8-9, J(H4,H6) ≈ 1-2 |

| H-5 | 7.8 - 8.1 | Doublet of doublets (dd) | J(H5,H4) ≈ 8-9, J(H5,H6) ≈ 4-5 |

| H-6 | 9.0 - 9.3 | Doublet of doublets (dd) | J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1-2 |

| -CH₂Br | 4.7 - 5.0 | Singlet (s) | N/A |

| N-H | 13.0 - 15.0 | Broad singlet (br s) | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the pyridazine ring carbons are expected to be in the aromatic region (typically 120-160 ppm). The carbon atom of the bromomethyl group will appear at a much higher field.

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning the proton and carbon signals unequivocally. An HSQC spectrum correlates directly bonded carbon and proton atoms, while an HMBC spectrum reveals correlations between carbons and protons over two to three bonds. For instance, the methylene protons (-CH₂Br) would show a correlation to the bromomethyl carbon in the HSQC spectrum and to C-3 and C-4 of the pyridazine ring in the HMBC spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analysis of similar pyridazine derivatives)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 150 - 155 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 155 - 160 |

| -CH₂Br | 30 - 35 |

Advanced NMR Experiments (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide further structural details. A COSY spectrum would show correlations between coupled protons, helping to confirm the connectivity within the pyridazine ring. For example, H-4 would show correlations to both H-5 and H-6.

A NOESY experiment is particularly useful for determining the spatial proximity of protons. In the case of this compound, a NOESY spectrum could show a cross-peak between the methylene protons of the bromomethyl group and the H-4 proton of the pyridazine ring, confirming their close spatial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.net

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound, the expected protonated molecule [M+H]⁺ would be that of the free base, 3-(bromomethyl)pyridazine (C₅H₅BrN₂). The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion, separated by two mass units.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-(Bromomethyl)pyridazine

| Ion | Calculated m/z ([M+H]⁺ for C₅H₆⁷⁹BrN₂) | Calculated m/z ([M+H]⁺ for C₅H₆⁸¹BrN₂) |

| [M+H]⁺ | 172.9763 | 174.9743 |

A primary fragmentation pathway would likely involve the loss of the bromine atom, leading to a significant fragment ion. Further fragmentation of the pyridazine ring can also be expected. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methylene group, C=N and C=C stretching vibrations of the pyridazine ring, and the C-Br stretching vibration. The presence of the hydrochloride salt would also give rise to a broad N-H stretching band.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C and C=C vibrations of the pyridazine ring.

Table 4: Predicted IR and Raman Active Vibrational Modes for this compound (Predicted values based on analysis of pyridazine and its derivatives) researchgate.netrasayanjournal.co.in

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (broad) | 3200 - 2500 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| C=N Stretch | 1600 - 1550 | IR, Raman |

| Aromatic C=C Stretch | 1580 - 1450 | IR, Raman |

| C-H Bend | 1475 - 1300 | IR |

| C-Br Stretch | 700 - 500 | IR |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of a substituted pyrrolo[1,2-b]pyridazine (B13699388) derivative, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, was determined to crystallize in the monoclinic space group P21/c. researchgate.net The analysis revealed a planar molecular conformation, with the packing of the molecules in the crystal lattice being dominated by π-π stacking interactions at an interplanar spacing of 3.400 Å. researchgate.net Such planarity and stacking are characteristic features of aromatic heterocyclic systems and would be anticipated in derivatives of 3-(bromomethyl)pyridazine.

In another example, a series of mdpi.comnih.govhelixchrom.comtriazolo[4,3-b]pyridazine derivatives were analyzed by X-ray crystallography to understand their binding to bromodomains. unodc.org These studies not only confirmed the molecular structure of the inhibitors but also elucidated the key interactions within the protein's binding pocket. Similarly, the X-ray structure of a pyridine-fused pyridopyridazine (B8481360) salt has been unambiguously determined, providing definitive evidence for its complex heterocyclic framework. mdpi.com

The process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The refined crystal structure provides a wealth of information, as exemplified by the data obtained for a substituted pyridazino[4,5-b]indole, which was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com

Table 1: Representative Crystallographic Data for a Substituted Pyridazine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Data is for a representative substituted pyridazino[4,5-b]indole and serves as an illustrative example. mdpi.com |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds in a mixture, making them crucial for assessing the purity of research compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For pyridazine derivatives, reversed-phase HPLC (RP-HPLC) is a common method. In a typical setup, a C18 or C8 column is used as the stationary phase, and a mixture of an aqueous buffer and an organic solvent (such as acetonitrile (B52724) or methanol) serves as the mobile phase. mdpi.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase.

The development of an HPLC method for a new compound involves optimizing several parameters, including the mobile phase composition, flow rate, and detection wavelength. For example, in the analysis of promethazine (B1679618) hydrochloride, a C8 column was used with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a flow rate of 1 mL/min, with UV detection at 249 nm. mdpi.com The method was validated for linearity, precision, accuracy, and specificity according to ICH guidelines. mdpi.com For pyridazine compounds, which possess chromophores, UV detection is a suitable and sensitive method.

The identity and purity of newly synthesized pyridazine derivatives are often ascertained through a combination of analytical techniques, including HPLC-UV. nih.gov For instance, in the synthesis of a series of C5-methyl pyridazines, analytical HPLC-UV was used to confirm the purity of the final compounds. nih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) carries the sample through the column, and separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column walls. In the analysis of pyridine and its derivatives, GC with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector is commonly employed. nih.govcdc.gov While specific GC methods for this compound are not detailed in the literature, the general principles would apply. Given the "bromomethyl" group, care would need to be taken to ensure the compound's thermal stability during GC analysis to avoid degradation.

Table 2: Representative Chromatographic Conditions for Pyridazine-Related Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C8 (2) Column | Acetonitrile/Phosphate Buffer | UV (249 nm) | Purity and Stability Analysis of Promethazine HCl mdpi.com |

| HPLC | Lux Amylose-2® | Not specified | UV | Enantiomeric Separation of C5-methyl Pyridazines nih.gov |

| GC | Not specified | Not specified | FID or MS | Analysis of Pyridine in Biological Samples nih.govcdc.gov |

| This table provides illustrative examples of chromatographic conditions used for related compounds. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms like bromine and chlorine) in a sample. This data is then used to calculate the empirical formula of the compound, which is the simplest whole-number ratio of atoms present. For a novel compound like this compound (C₅H₅BrN₂ · HCl), elemental analysis provides critical evidence for its composition.

The analysis is performed using a dedicated elemental analyzer. A small, precisely weighed amount of the pure sample is combusted in a stream of oxygen at high temperatures. The combustion products (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods. For halogens like bromine and chlorine, specific analytical methods are employed.

In the synthesis of new pyridazine derivatives, elemental analysis is routinely reported to confirm the successful synthesis and purity of the target compounds. For example, in the synthesis of N-(4-bromophenyl)-2-[5-methyl-6-oxo-3-phenylpyridazin-1(6H)-yl]acetamide, the calculated elemental composition was compared with the experimentally found values, which were in close agreement. nih.gov

Table 3: Representative Elemental Analysis Data for a Brominated Pyridazine Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.30 | 57.24 |

| Hydrogen (H) | 4.05 | 4.07 |

| Nitrogen (N) | 10.55 | 10.52 |

| Data for N-(4-Bromophenyl)-2-[5-methyl-6-oxo-3-phenylpyridazin-1(6H)-yl]acetamide, serving as an illustrative example. nih.gov |

The close correlation between the calculated and found percentages provides strong confidence in the assigned chemical formula. For this compound, the theoretical percentages of C, H, N, Br, and Cl would be calculated based on its molecular formula (C₅H₆BrClN₂), and the experimental results from elemental analysis would be expected to be within a narrow margin of these theoretical values (typically ±0.4%).

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)pyridazine hydrochloride, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of pyridazine derivatives or alkylation of pyridazine precursors. A key step is the introduction of the bromomethyl group via reactions like nucleophilic substitution or radical bromination. For example, cyclization under acidic/basic conditions (e.g., using Na₂HPO₄ or Ba(OH)₂) is critical for ring formation . Purification via chromatography or recrystallization ensures high purity (>98% as per HPLC data in ). Reaction temperature (e.g., 0–60°C) and solvent choice (DMA, DMF) significantly affect yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The bromomethyl group appears as a singlet at ~δ 4.5–5.0 ppm (¹H), with coupling patterns confirming pyridazine ring protons (δ 7.5–9.0 ppm) .

- IR Spectroscopy : C-Br stretching vibrations at ~500–600 cm⁻¹ and N-H stretches (HCl salt) at ~2500–3000 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 207–209 (accounting for Br isotopes) .

- X-ray Diffraction : Confirms crystal structure and HCl salt formation .

Q. How does the bromomethyl group in this compound participate in nucleophilic substitution reactions, and what factors affect its reactivity?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Reactivity is enhanced by polar aprotic solvents (DMF, DMSO) and catalysts like KI. Steric hindrance from the pyridazine ring may slow reactivity, necessitating elevated temperatures (50–80°C) .

Advanced Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates charge distribution on the pyridazine ring to predict electrophilic/nucleophilic sites. For example, the bromomethyl group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .

- Molecular Docking : Screens derivatives against enzyme targets (e.g., kinases) using databases like PISTACHIO or REAXYS. Docking scores correlate with inhibitory activity, guiding analog design .

Q. What strategies optimize regioselectivity in pyridazine ring functionalization using this compound as a precursor?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -OMe, -NH₂) to steer electrophilic substitution to specific positions .

- Catalytic Systems : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) targets C-2 or C-6 positions of the pyridazine ring. Ligands like XPhos improve selectivity .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., di-substitution) by accelerating desired pathways .

Q. In biochemical assays, how does this compound interact with enzyme targets, and what experimental approaches validate its inhibitory effects?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase activity using ADP-Glo™). For example, derivatives show sub-µM activity against MAP kinases .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) by monitoring heat changes during ligand-receptor interactions .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) track intracellular accumulation and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.